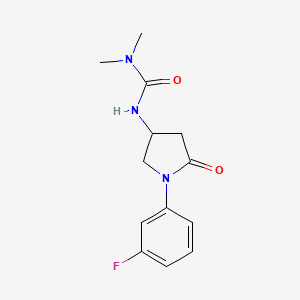
3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a urea group, which is a functional group consisting of a carbonyl group flanked by two amine groups. The presence of a fluorophenyl group indicates that the compound also contains a phenyl ring (a variant of a benzene ring) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrrolidine ring, a urea group, and a fluorophenyl group. These groups could potentially allow for various interactions, such as hydrogen bonding or pi stacking, which could influence the compound’s properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their arrangement within the molecule. The pyrrolidine ring might undergo reactions typical of other cyclic amines, while the urea group could potentially participate in reactions involving the carbonyl group or the amine groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of a fluorine atom could influence the compound’s electronegativity and polarity .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
The design and synthesis of pyrrole-oxindole compounds, including those similar in structure to 3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea, have been extensively studied for their potential in female healthcare. These compounds exhibit promising progesterone receptor (PR) modulator activities, which are crucial for contraception, treatment of fibroids, endometriosis, and certain types of breast cancers. For instance, WAY-255348, a compound derived from this series, demonstrated potent PR antagonist and contraceptive endpoints in rat and nonhuman primate models, highlighting its potential for clinical use in reproductive health management (Fensome et al., 2008).
OLED Technology
In the context of OLED technology, derivatives of 3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea have been investigated for their potential applications. Studies on cyclometalated iridium(III) complexes, which are structurally related, have shown significant red phosphorescence efficiencies. These materials are useful for the development of OLED devices with high efficiency and pure-red emission, demonstrating the utility of such compounds in advanced electronic and photonic applications (Tsuboyama et al., 2003).
Neurokinin-1 Receptor Antagonism
Research into orally active, water-soluble neurokinin-1 receptor antagonists has led to the development of compounds effective in pre-clinical tests relevant to clinical efficacy in emesis and depression. These findings underscore the therapeutic potential of 3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea derivatives in the management of nausea, vomiting, and mood disorders (Harrison et al., 2001).
Chemosensing Applications
Derivatives of 3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea have also been explored for their chemosensing capabilities. For example, a pyrrolidine constrained bipyridyl-dansyl conjugate synthesized through click chemistry exhibited selective ratiometric and colorimetric chemosensing for Al(3+), based on internal charge transfer (ICT) mechanisms. Such compounds are promising for the development of sensitive and selective sensors for metal ions in environmental and biological samples (Maity & Govindaraju, 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O2/c1-16(2)13(19)15-10-7-12(18)17(8-10)11-5-3-4-9(14)6-11/h3-6,10H,7-8H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGSFSVTYQMXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2926167.png)
![Methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]pyridine-2-carboxylate](/img/structure/B2926168.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2926169.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride](/img/structure/B2926173.png)
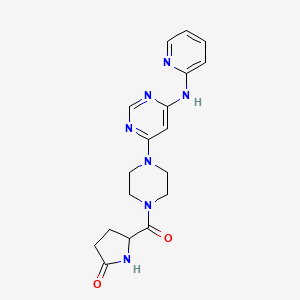
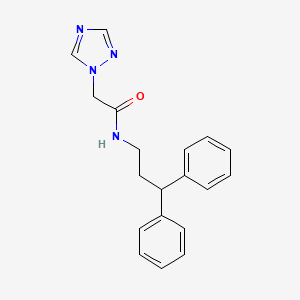


![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2926178.png)
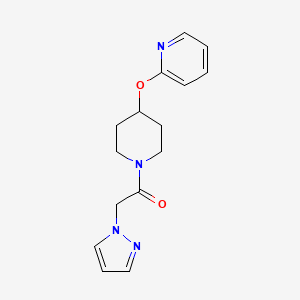
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-iodobenzamide](/img/structure/B2926185.png)
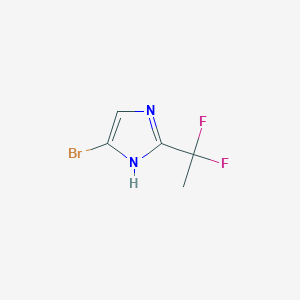
![N-[(5-Phenoxypyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2926189.png)
